molecular formula C16H21NO2 B2882995 1-Octylindoline-2,3-dione CAS No. 1037148-64-3

1-Octylindoline-2,3-dione

Cat. No.: B2882995
CAS No.: 1037148-64-3
M. Wt: 259.349
InChI Key: SBUKHWYDJUSYNN-UHFFFAOYSA-N
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Description

1-Octylindoline-2,3-dione is a compound with the molecular formula C16H21NO2 . The indoline ring and the two ketone O atoms are approximately coplanar . The mean plane through the fused ring system is nearly perpendicular to the mean plane passing through the 1-octyl chain .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .


Molecular Structure Analysis

In the molecular structure of this compound, the indoline ring and the two ketone O atoms are approximately coplanar . The mean plane through the fused ring system is nearly perpendicular to the mean plane passing through the 1-octyl chain .


Chemical Reactions Analysis

N-isoindoline-1,3-diones heterocycles, which include this compound, have emerged as a prominent class of compounds due to their diverse chemical reactivity . They have been the focus of much research because of their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Scientific Research Applications

  • Crystal Structure and Molecular Interactions :

    • The structure of 1-Octylindoline-2,3-dione is characterized by a nearly coplanar arrangement of the indoline ring and carbonyl-group O atoms. This compound forms a three-dimensional network through C—H⋯O hydrogen bonds in its crystalline form, which is significant for understanding its physical properties and interactions (Qachchachi et al., 2014).
    • Similar structural features are noted in its homologues, such as 1-Dodecylindoline-2,3-dione, suggesting a consistent molecular architecture across this class of compounds (Qachchachi et al., 2014).
  • Synthesis and Environmental Applications :

    • Research into greener catalytic systems for synthesizing isoindoline-1,3-dione derivatives has been conducted. One study describes an efficient synthesis using Water Extract of Onion Peel Ash (WEOPA), highlighting a move towards environmentally friendly and sustainable chemical processes (Journal et al., 2019).
  • Corrosion Inhibition :

    • Certain derivatives of this compound demonstrate effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds are observed to increase charge-transfer resistance and decrease double-layer capacitance, indicating their potential in industrial applications (Tribak et al., 2020).
  • Antimicrobial and Anticancer Properties :

    • Derivatives of isoindoline-1,3-dione, including this compound, have been explored for their antimicrobial and anticancer activities. Studies indicate significant activity against various microbial strains and potential as chemotherapeutic agents (Sabastiyan & Suvaikin, 2012), (Gomathi et al., 2014).
  • Alzheimer's Disease Treatment :

    • In the context of Alzheimer's disease, certain derivatives of isoindoline-1,3-dione are investigated for their potential as disease-modifying and symptomatic treatment agents, demonstrating inhibitory effects on key enzymes related to the disease (Panek et al., 2018).
  • Chemical Synthesis and Characterization :

    • Studies on isoindoline-1,3-dione derivatives also include their synthesis and structural characterization using various spectroscopic techniques. These findings contribute to the broader understanding of the chemical properties and potential applications of these compounds (Andrade-Jorge et al., 2018).

Safety and Hazards

While specific safety and hazard information for 1-Octylindoline-2,3-dione is not available, similar compounds such as Isatin (indoline-2,3-dione) may cause skin, eye, and respiratory tract irritation . It’s always recommended to handle such compounds with appropriate safety measures.

Future Directions

The future directions for 1-Octylindoline-2,3-dione and similar compounds are promising. They have been proposed as potential therapeutic agents . Moreover, a novel organic small molecule, 5- (4- (diphenylamino)phenyl)-1-octylindoline-2,3-dione (TPI), containing an alkyl chain substituted electron accepting isatin (indoline-2,3-dione) and strong electron withdrawing N, N-diphenylaniline units, has been synthesized and shows potential for promising BHJ-OSCs material .

Properties

IUPAC Name

1-octylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-12-17-14-11-8-7-10-13(14)15(18)16(17)19/h7-8,10-11H,2-6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKHWYDJUSYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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